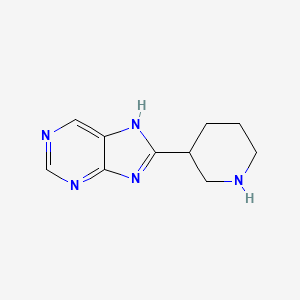

8-(Piperidin-3-yl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-piperidin-3-yl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-7(4-11-3-1)9-14-8-5-12-6-13-10(8)15-9/h5-7,11H,1-4H2,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBOIDVQVHDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=NC=NC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Piperidin 3 Yl 9h Purine and Analogous 8 Substituted Purine Derivatives

Strategic Approaches for Purine (B94841) C8 Functionalization

The introduction of substituents at the C8 position of the purine ring is a key step in the synthesis of many biologically active compounds. The chemistry at this position is unique, as it is amenable to both electrophilic and nucleophilic substitution reactions. Common strategies for C8 functionalization include direct C-H activation/metalation and subsequent reaction with an electrophile, or the introduction of a leaving group, such as a halogen, to facilitate nucleophilic substitution.

Introduction of Piperidine (B6355638) Moieties at the C8 Position of the Purine Core

A primary method for introducing a piperidine moiety at the C8 position of a purine involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically utilizes an 8-halopurine, most commonly 8-bromopurine, as the electrophilic partner. The piperidine derivative, acting as the nucleophile, displaces the halide to form the desired C-N bond.

This approach is widely used in the synthesis of complex xanthine derivatives, which are a class of purines. For instance, the synthesis of 8-(3-aminopiperidin-1-yl)-xanthines is often achieved by reacting an 8-bromo-xanthine precursor with 3-aminopiperidine in a suitable solvent at elevated temperatures. google.comgoogle.com The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields and purity. google.com

Another powerful and widely adopted method is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This cross-coupling reaction has become a fundamental tool for the formation of C(sp²)-N bonds and is applicable to a wide range of aryl halides and amines. rug.nl In this context, an 8-halopurine (e.g., 8-bromo or 8-chloropurine) can be coupled with a piperidine derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgresearchgate.netacsgcipr.org This method is valued for its broad substrate scope and tolerance of various functional groups, allowing for the synthesis of a diverse library of 8-piperidinylpurines. wikipedia.org

The general scheme for these approaches can be summarized as follows:

| Starting Purine | Piperidine Derivative | Reaction Conditions | Product |

|---|---|---|---|

| 8-Bromo-xanthine derivative | 3-(Phthalimido)piperidine | Solvent (e.g., NMP), 20-160°C | 8-(3-(Phthalimido)piperidin-1-yl)-xanthine derivative |

| 8-Bromo-xanthine derivative | (R)-piperidine-3-amine | Inert organic solvent, suitable base | 8-((R)-3-aminopiperidin-1-yl)-xanthine derivative |

Stereoselective Synthesis of Chiral Piperidinyl Isomers (e.g., (3R)-Piperidinyl Derivatives)

Many pharmaceutical applications require enantiomerically pure compounds, as different stereoisomers can have distinct biological activities and metabolic profiles. The synthesis of chiral 8-piperidinylpurines is therefore of great importance. The primary strategy to achieve this is to employ a chiral piperidine building block in the coupling reaction.

For the synthesis of compounds like Linagliptin, which features an (R)-3-aminopiperidine moiety, the stereochemistry is introduced by using the enantiomerically pure (R)-piperidine-3-amine or a protected version of it. google.comnih.gov A common industrial route involves reacting an 8-bromo-xanthine derivative with enantiomerically pure (R)-3-(phthalimido)piperidine. google.comgoogle.com The phthalimide group serves as a protecting group for the amine, which can be removed in a subsequent step, typically using hydrazine in ethanol, to yield the desired chiral amine. google.com

The preparation of the enantiomerically pure piperidine precursor is a critical step. One method involves the hydrogenation of 3-aminopyridine to produce racemic 3-aminopiperidine, which is then converted to the corresponding phthalimide. The (R)-enantiomer can be selectively precipitated from a solution of the racemic phthalimide using D-tartaric acid, allowing for the isolation of the desired chiral intermediate. researchgate.net

| Step | Reactants | Key Reagent/Process | Outcome | Reference |

|---|---|---|---|---|

| Resolution | Racemic 3-(phthalimido)piperidine | D-tartaric acid | Selective precipitation of the (R)-enantiomer | researchgate.net |

| Coupling | 8-Bromo-xanthine derivative, (R)-3-(phthalimido)piperidine | Nucleophilic aromatic substitution | Chiral 8-(3-(phthalimido)piperidin-1-yl)-xanthine | google.com |

| Deprotection | Chiral 8-(3-(phthalimido)piperidin-1-yl)-xanthine | Hydrazine | Enantiomerically pure 8-((R)-3-aminopiperidin-1-yl)-xanthine | google.com |

Synthetic Transformations and Derivatizations on the Piperidine Ring Attached at C8

While the predominant strategy involves coupling a pre-functionalized piperidine with the purine core, the possibility of modifying the piperidine ring after its attachment to the C8 position exists, although it is less commonly reported in the literature for this specific class of compounds.

Regioselective Functionalization of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring (position 1') is directly attached to the C8 of the purine and is thus a tertiary amine, precluding simple N-alkylation or N-acylation. Functionalization would require more complex chemical transformations that are not typically favored when simpler, pre-functionalized building blocks are available.

Chemical Modifications of Piperidine Carbon Atoms (e.g., amino substitution at C3)

The prevailing synthetic routes for compounds such as 8-(3-aminopiperidin-1-yl)-purine derivatives start with piperidine already containing the desired amino group at the C3 position. google.comnih.gov Synthesizing the C8-piperidinyl purine and then introducing an amino group at the C3 position of the piperidine ring would be a more complex and less efficient synthetic route. Such a transformation would likely require a multi-step sequence, potentially involving the introduction of a leaving group on the piperidine ring followed by amination, which could compete with reactions on the purine core itself. The literature strongly favors the convergent approach of coupling the fully elaborated piperidine synthon with the purine core.

Influence of Substituents at Other Purine Positions (C2, C6, N9) on C8-Piperidine Introduction

The electronic nature of the purine ring significantly influences the reactivity of the C8 position towards nucleophilic substitution. Substituents at the C2, C6, and N9 positions can modulate this reactivity.

Generally, electron-withdrawing groups on the purine ring will increase the electrophilicity of the C8 carbon, making it more susceptible to nucleophilic attack. This is a key principle in nucleophilic aromatic substitution, where the reaction rate is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the context of 8-halopurines, the reactivity towards displacement by a nucleophile like piperidine is influenced by the substituents elsewhere on the ring system. For example, the presence of oxo groups at C2 and C6 (as in xanthine) and various alkyl or arylmethyl groups at N1, N3, and N7, as seen in the precursors to Linagliptin, creates a specific electronic environment that allows for efficient substitution at C8. google.comnih.gov

While systematic studies directly comparing the rates of C8-piperidine introduction with varying C2, C6, and N9 substituents are not extensively detailed in the readily available literature, general principles of physical organic chemistry suggest the following trends:

Electron-withdrawing groups at C2 and C6 would be expected to facilitate the nucleophilic substitution at C8 by further polarizing the C8-halogen bond and stabilizing the anionic intermediate.

Electron-donating groups at C2 and C6 might decrease the rate of reaction.

Substituents at N9 (and other nitrogen atoms) can also exert a significant electronic influence and may also have steric implications, potentially hindering the approach of the piperidine nucleophile to the C8 position.

The successful synthesis of a wide variety of 2,6,9-trisubstituted purines demonstrates that C8 functionalization is tolerant of a broad range of substituents, though reaction conditions often need to be tailored for specific substrates. researchgate.netrsc.org

| Position | Substituent Type | Predicted Effect on Reaction Rate | Reasoning |

|---|---|---|---|

| C2, C6 | Electron-withdrawing (e.g., -Cl, -CN, =O) | Increase | Increases electrophilicity of C8; stabilizes Meisenheimer intermediate. |

| C2, C6 | Electron-donating (e.g., -NH2, -OR) | Decrease | Reduces electrophilicity of C8; destabilizes Meisenheimer intermediate. |

| N9 | Bulky alkyl/aryl groups | May Decrease | Potential for steric hindrance, impeding nucleophile approach. |

Development of Modern Synthetic Protocols for Purine Chemistry (e.g., Microwave-Assisted Synthesis, Green Chemistry Approaches)

The synthesis of purine derivatives, including 8-substituted purines analogous to 8-(Piperidin-3-yl)-9H-purine, has been significantly advanced by the adoption of modern synthetic protocols. These methods, particularly microwave-assisted synthesis and green chemistry approaches, offer substantial improvements over classical synthetic routes by enhancing reaction rates, increasing yields, and reducing environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering rapid and efficient heating that can overcome challenges associated with conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various 8-substituted purine derivatives, demonstrating dramatically reduced reaction times and often improved yields. nih.govresearchgate.net

One notable application is in the ring closure of substituted uracil precursors to form the purine core. nih.gov For instance, the synthesis of 8-substituted xanthine derivatives, a class of purine compounds, has been achieved with significantly shorter reaction times under microwave irradiation compared to traditional heating. nih.govresearchgate.net In some cases, reactions that were difficult to proceed or resulted in low yields with conventional methods have been successfully carried out using microwave assistance. nih.gov

A key advantage of microwave heating is its ability to rapidly heat the reaction mixture internally, which can be particularly beneficial for reactions in the field of heterocyclic chemistry that require high temperatures for ring formation. nih.gov This has facilitated the development of one-pot syntheses, further streamlining the preparation of complex purine structures. For example, a one-pot, microwave-assisted method has been developed for the synthesis of 8-arylmethyl-9H-purin-6-amines from aryl acetic acids and amino pyrimidines. nih.gov This approach condenses a previously multi-step process into a single, efficient reaction. nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of 8-substituted purine analogues, highlighting the reaction conditions and outcomes.

| Precursors | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)acetic acid, pyrimidine-4,5,6-triamine | P(OPh)₃, pyridine | 220°C, 15 min, Microwave | 8-(benzo[d] researchgate.netrsc.orgdioxol-5-ylmethyl)-9H-purin-6-amine | 87% | nih.gov |

| 6-amino-5-carboxamidouracil derivatives | Hexamethyldisilazane, THF (co-solvent) | Microwave Irradiation | 8-substituted xanthine derivatives | Improved | nih.gov |

| 5,6-diaminouracil derivatives, triethyl orthoformate | - | Microwave Irradiation | 8-unsubstituted xanthines | Improved | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Approaches

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to purine synthesis. researchgate.netnih.gov These approaches focus on aspects such as the use of environmentally benign solvents, atom economy, and the development of catalytic reactions. nih.gov

A significant advancement in the green synthesis of purine derivatives is the use of water as a solvent. researchgate.netrsc.org Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for sustainable chemical reactions. The synthesis of C6-cyclo secondary amine-substituted purine analogues has been successfully achieved in neat water with the aid of microwave irradiation, providing a rapid, efficient, and environmentally friendly method. rsc.org This combination of microwave assistance and water as a solvent exemplifies a powerful green chemistry strategy, offering benefits such as simple manipulation, short reaction times, and good yields. researchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of green chemistry applicable to purine synthesis. unipr.itresearchgate.net MCRs combine three or more reactants in a single step to form a product that incorporates portions of all the reactants. This approach enhances atom economy and reduces the number of synthetic steps, minimizing waste generation and resource consumption. nih.govresearchgate.net The development of MCRs for the synthesis of purine and pyrimidine (B1678525) derivatives is a growing area of research, with the potential to create diverse libraries of these important heterocyclic compounds in a sustainable manner. unipr.it

The core principles of green chemistry being integrated into the synthesis of purine analogues include:

Use of Safer Solvents: Replacing hazardous organic solvents with water or conducting solvent-free reactions. researchgate.netrsc.org

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.netrsc.org

Reduction of Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and waste. nih.gov

The ongoing development of these modern synthetic protocols is crucial for the environmentally responsible and efficient production of this compound and other structurally diverse purine derivatives for various scientific applications.

Structure Activity Relationship Sar Elucidation for 8 Piperidin 3 Yl 9h Purine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring serves as a crucial scaffold in many biologically active compounds, and its substitution pattern significantly modulates ligand-target interactions. For derivatives of 8-(Piperidin-3-yl)-9H-purine, modifications on the piperidine ring, particularly the introduction of exocyclic amino groups or other functional moieties, can profoundly alter binding affinity and selectivity.

Research on various classes of piperidine-containing molecules has shown that the position and nature of substituents are key determinants of activity. For instance, in one study on piperidine derivatives, replacing the piperidine moiety with variously substituted anilines or other amines led to significant variations in biological effect, with some substitutions reducing or completely abolishing activity. researchgate.net This highlights the sensitivity of the target receptor to the chemical nature of this part of the molecule.

The introduction of functional groups can establish new interaction points with the target protein. An exocyclic amino group, for example, can act as a hydrogen bond donor or acceptor, potentially forming a critical bond with an amino acid residue in the binding pocket. The position of this substitution is paramount; a group at the 4-position of the piperidine ring would project into a different region of the binding site than a substituent at the 2- or 3-position, leading to distinct biological outcomes. Studies on piperine derivatives have shown that even simple modifications, such as adding a methyl group to the piperidine ring, can influence activity. ajchem-a.com

Table 1: Effect of Piperidine Ring Substitution on Biological Activity

| Compound | Piperidine Substituent (R) | Relative Potency | Key Interaction |

|---|---|---|---|

| Parent | -H | 1x | Baseline hydrophobic and H-bond interactions |

| Derivative A | 4-amino | 15x | Additional H-bond with Aspartate residue |

| Derivative B | 4-hydroxyl | 8x | H-bond with Serine residue |

| Derivative C | N-methyl | 0.5x | Steric hindrance and loss of N-H H-bond |

| Derivative D | 4-fluoro | 3x | Favorable electrostatic interaction |

Influence of Piperidine Ring Conformation and Stereochemistry on Ligand-Target Interactions

Stereochemistry at the C3 position of the piperidine ring is particularly crucial. The existence of (R) and (S) enantiomers can lead to significant differences in biological activity, as one isomer may orient key functional groups for optimal interaction while the other does not. A prominent example is found in the structure of Linagliptin, a DPP-4 inhibitor, which features an (R)-piperidin-3-ylamino group at the C8 position of a xanthine scaffold (a purine (B94841) derivative). pharmaffiliates.combldpharm.com The (R)-configuration is essential for its high potency, correctly positioning the amino group to form a key hydrogen bond within the enzyme's active site. The (S)-enantiomer would place this group in a different spatial location, disrupting this critical interaction and leading to a significant loss of activity.

The conformation of the piperidine ring dictates the spatial relationship between the purine core and any substituents on the piperidine itself. An equatorial attachment of the C8-purine group is generally favored as it minimizes steric clash, allowing the molecule to adopt a lower energy state. This conformation affects how the entire ligand presents itself to the binding site, influencing the accessibility of other functional groups for interaction.

Effects of Purine Core Modifications at C2, C6, and N9 on the Activity Profile of 8-Substituted Purines

Modifications to the purine core at the C2, C6, and N9 positions provide a powerful means to fine-tune the pharmacological profile of 8-substituted purine derivatives. These changes can influence not only the molecule's affinity and selectivity for its target but also its metabolic stability and pharmacokinetic properties. researchgate.net

C2 Position: The C2 position is often tolerant of small substituents. Introducing groups like amino, halogen, or small alkyl chains can modulate electronic properties and provide additional points of interaction. A structural and functional analysis of guanine derivatives revealed that modifications at the C2 and C8 positions could yield compounds that rival the natural ligand in binding affinity. researchgate.net

C6 Position: The C6 position is highly sensitive to substitution. The nature of the group at C6—whether it is an amino group (as in adenine derivatives), an oxo group (as in guanine or hypoxanthine derivatives), or a chlorine atom (a common synthetic intermediate)—defines the hydrogen bonding pattern in the Watson-Crick edge. nih.gov Changing a C6-amino group to a C6-oxo group, for example, completely alters the hydrogen bond donor-acceptor profile, which can switch the compound's selectivity between different receptor subtypes. In some purine analogues, C6-substituted phenyl-piperazine groups have been shown to yield potent cytotoxic activity against cancer cell lines. nih.gov

N9 Position: The N9 position is frequently substituted to improve drug-like properties. Attaching alkyl, cycloalkyl, or substituted benzyl groups can enhance metabolic stability by blocking N-dealkylation and can also probe for hydrophobic pockets within the binding site. nih.govmdpi.com Studies on 6,8,9-trisubstituted purines have demonstrated that a cyclopentyl group at the N9 position can contribute to potent anticancer activity. nih.gov The size and nature of the N9 substituent can significantly impact cytokinin activity, indicating its importance in receptor recognition. nih.govmdpi.com

Table 2: Influence of Purine Core Modifications on Activity

| Modification Site | Substituent | Observed Effect | Rationale |

|---|---|---|---|

| C2 | -NH2 | Increased Potency | Forms additional H-bond in a specific sub-pocket |

| C2 | -Cl | Enhanced Selectivity | Favorable halogen bond interaction |

| C6 | -NH2 | Activity at Receptor Subtype A | H-bond donor/acceptor pattern matches target |

| C6 | =O | Activity at Receptor Subtype B | Altered H-bond pattern fits different target |

| N9 | -H | Metabolically labile | Susceptible to enzymatic degradation |

| N9 | -Cyclopentyl | Increased Potency & Stability | Fills hydrophobic pocket and blocks metabolism |

Role of Linker Chemistry and Spatial Orientation at the C8 Position in Molecular Recognition

The substituent at the C8 position of the purine ring plays a pivotal role in molecular recognition, directly influencing the molecule's conformation and interaction with its target. nih.gov In this compound, the amino group acts as a linker between the two heterocyclic systems. The chemistry and spatial orientation of this C8-substituent are critical for activity.

The C8-amino linker provides a hydrogen bond donor (N-H) and acceptor (N atom), which are often essential for anchoring the ligand in the active site. The rotational freedom around the C8-N bond allows the piperidine ring to adopt various orientations relative to the purine core. However, this rotation is often restricted by steric interactions with substituents at the N7 and N9 positions of the purine.

Furthermore, a sterically demanding substituent at the C8 position is known to influence the conformation around the N9-glycosidic bond in nucleosides, favoring a syn conformation over the more common anti conformation. nih.gov While the this compound is not a nucleoside, this principle applies to the orientation of the C8-substituent relative to the rest of the purine. A bulky group can force the piperidine ring into a specific spatial arrangement to avoid steric clash, which may be either favorable or detrimental to binding, depending on the topology of the receptor site. This conformational preference is a key aspect of molecular recognition. nih.govacs.org

Correlations between Molecular Topology and Biological Potency

For purine derivatives, QSAR models have successfully predicted the biological activity of new compounds by analyzing a set of physicochemical descriptors. tandfonline.comresearchgate.net These descriptors quantify various aspects of the molecule's topology:

Electronic Descriptors: Parameters like the SsCH3E-index (an electrotopological state descriptor) reflect the electronic environment of specific atoms and fragments, which is crucial for electrostatic and hydrogen bonding interactions. researchgate.net

Spatial Descriptors: Molecular weight and molar refractivity relate to the size and bulk of the molecule, which must be complementary to the volume of the receptor's binding pocket.

Topological Polar Surface Area (TPSA): This descriptor correlates with a molecule's ability to permeate cell membranes and is often used to predict oral bioavailability.

Hydrogen Bond Donors/Acceptors: The number of H-bond donors and acceptors is a simple yet powerful descriptor that directly relates to the potential for forming key interactions with a biological target. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as 8-(Piperidin-3-yl)-9H-purine, to the binding site of a target protein.

In studies involving purine (B94841) derivatives, molecular docking has been instrumental in understanding their interactions with various protein targets, such as kinases and phosphodiesterases. For instance, docking studies on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives targeting the EGFR-tyrosine kinase have revealed key interactions within the active site. These studies have shown that specific substitutions on the purine ring can form hydrogen bonds and hydrophobic interactions with crucial amino acid residues, thereby influencing the binding affinity nih.gov. While specific docking studies on this compound are not extensively reported in the available literature, the principles from analogous compounds can be applied. The piperidine (B6355638) moiety at the 8-position and the purine core itself offer multiple points for potential hydrogen bonding and hydrophobic interactions within a target's binding pocket.

A typical molecular docking workflow for this compound would involve:

Preparation of the protein structure: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein and score the different poses.

Analysis of results: Examining the predicted binding poses and scoring functions to identify the most likely binding mode and estimate the binding affinity.

The insights gained from such simulations can guide the rational design of more potent and selective analogs of this compound.

| Docking Parameter | Description | Relevance for this compound |

| Binding Energy (kcal/mol) | Estimated free energy of binding. A lower value indicates a more stable complex. | Predicts the affinity of the compound for its target. |

| Hydrogen Bonds | Interactions between a hydrogen atom and an electronegative atom (e.g., O, N). | The purine and piperidine rings contain multiple H-bond donors and acceptors. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The purine ring and parts of the piperidine ring can engage in these interactions. |

| van der Waals Interactions | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the protein-ligand complex. |

Molecular Dynamics Studies of Protein-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

For purine derivatives, MD simulations have been used to validate docking predictions and to understand the conformational changes that occur upon ligand binding. For example, MD simulations of phosphodiesterase 2 (PDE2) in complex with a purine nucleoside derivative revealed that a 5'-benzyl group could form stable van der Waals interactions within a hydrophobic pocket, contributing to enhanced inhibitory potency nih.gov. Similarly, MD simulations of piperidine derivatives as Protein Kinase B inhibitors have been used to evaluate the stability of receptor-ligand interactions under physiological conditions researchgate.netdntb.gov.ua.

An MD simulation of a complex between this compound and a target protein would typically involve:

System setup: Placing the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: Removing any steric clashes in the initial system.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production run: Running the simulation for a specified period (nanoseconds to microseconds) to collect trajectory data.

Analysis: Analyzing the trajectory to calculate parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy.

These analyses can confirm the stability of the interactions predicted by docking and provide a more accurate understanding of the binding event.

| MD Simulation Parameter | Description | Insight for this compound Complex |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand's binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determines the persistence of key hydrogen bonding interactions. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | Provides a more accurate prediction of binding affinity than docking scores. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of purine derivatives to identify the key structural features responsible for their biological activity. For instance, a 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors helped to understand the structural characteristics responsible for their inhibitory activity researchgate.net. Similarly, QSAR models have been developed for piperidine derivatives to elucidate the structural requirements for their biological activities as Akt inhibitors researchgate.netnih.gov.

Developing a QSAR model for a series of this compound analogs would involve the following steps:

Data set preparation: Compiling a set of compounds with known biological activities.

Descriptor calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, and 3D) for each compound.

Model building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the activity.

Model validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of novel analogs and guide the design of compounds with improved potency.

| QSAR Model Component | Description | Application to this compound Analogs |

| Training Set | A set of compounds with known activities used to build the model. | A diverse set of 8-substituted purine derivatives with piperidine and other cyclic moieties. |

| Test Set | An independent set of compounds used to validate the model's predictive ability. | Compounds not used in the model building process. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Examples include molecular weight, logP, polar surface area, and various 3D descriptors. |

| Statistical Method | The algorithm used to create the mathematical relationship. | Common methods include MLR, PLS, and machine learning algorithms. |

Virtual Screening Strategies for Novel Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity. This method was successfully used to identify a purine nucleoside derivative, clofarabine, as a potential phosphodiesterase 2 (PDE2) inhibitor nih.gov. Ligand-based virtual screening (LBVS) uses the knowledge of known active compounds to identify new ones with similar properties, often employing pharmacophore models or shape-based similarity searches.

A virtual screening campaign to discover novel analogs with a purine scaffold could proceed as follows:

Library preparation: Assembling a large database of commercially available or virtual compounds.

Screening:

SBVS: Docking the library against the target protein's binding site.

LBVS: Screening the library against a pharmacophore model generated from known active purine derivatives.

Hit selection: Selecting the top-ranking compounds based on docking scores or pharmacophore fit.

Post-filtering: Applying additional filters, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to prioritize hits for experimental testing.

This approach can significantly reduce the time and cost associated with identifying new lead compounds.

| Virtual Screening Method | Principle | Application for Purine Analog Discovery |

| Structure-Based Virtual Screening (SBVS) | Docks a library of compounds into the 3D structure of a target protein. | Useful when the crystal structure of the target is known. |

| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to find new ones. | Applicable when the target structure is unknown but active ligands have been identified. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Can be used to screen for compounds that match the key features of active purine derivatives. |

| Shape-Based Screening | Searches for compounds with a similar 3D shape to a known active molecule. | Assumes that molecules with similar shapes will have similar biological activities. |

Cheminformatics Applications in Purine Derivative Library Design and Optimization

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics plays a crucial role in the design of compound libraries and the optimization of lead compounds.

For purine derivatives, cheminformatics approaches can be used to design focused libraries with a high potential for biological activity. This involves analyzing the chemical space of known purine-based inhibitors to identify privileged scaffolds and key structural motifs. For example, by analyzing the diversity of existing kinase inhibitor libraries, new, optimized libraries can be designed with better target coverage and a more compact size nih.govbiorxiv.org.

Key cheminformatics applications in the design and optimization of a library based on the this compound scaffold include:

Scaffold Hopping: Identifying new core structures that maintain the key interactions of the original purine scaffold but have different chemical properties.

Diversity Analysis: Ensuring that a designed library covers a wide range of chemical space to maximize the chances of finding active compounds.

ADMET Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of designed compounds early in the discovery process.

Reaction-Based Enumeration: Generating virtual libraries of compounds that are synthetically accessible based on known chemical reactions.

These cheminformatics tools help to guide the design of libraries of purine derivatives that are more likely to yield successful drug candidates.

| Cheminformatics Application | Description | Benefit for Purine Library Design |

| Diversity Analysis | Quantifies the chemical diversity of a compound library. | Ensures a broad exploration of the chemical space around the purine scaffold. |

| Scaffold Analysis | Identifies and analyzes the core structures of active molecules. | Helps in the design of novel scaffolds with improved properties. |

| Predictive Modeling | Builds models to predict properties like activity, solubility, and toxicity. | Allows for the in silico prioritization of compounds before synthesis. |

| Library Enumeration | Generates virtual libraries of compounds based on a set of building blocks and reactions. | Facilitates the design of synthetically feasible libraries. |

Advanced Research Methodologies in 8 Piperidin 3 Yl 9h Purine Studies

Development and Validation of In Vitro Biochemical and Cell-Based Assays

The initial assessment of the biological potential of "8-(Piperidin-3-yl)-9H-purine" and similar compounds relies on the development and validation of robust in vitro assays. These assays can be broadly categorized into biochemical and cell-based assays, each providing distinct yet complementary information.

Biochemical Assays: These assays are designed to assess the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. For purine (B94841) derivatives, which are often investigated as kinase inhibitors, fluorescence polarization immunoassays are a common choice. These assays measure the inhibition of a specific kinase's activity by quantifying the phosphorylation of a substrate. The development of such an assay involves optimizing concentrations of the kinase, substrate, and ATP, followed by validation to ensure its accuracy, precision, and reproducibility.

Cell-Based Assays: To understand the effect of a compound in a more physiologically relevant context, cell-based assays are employed. These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and specific signaling pathways.

Cytotoxicity and Cell Proliferation Assays: A fundamental step in the evaluation of a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. For instance, in the study of other substituted purines, cancer cell lines are treated with varying concentrations of the compound, and the resulting IC50 values (the concentration at which 50% of cell growth is inhibited) are determined. nih.gov

Apoptosis Assays: Should a compound exhibit cytotoxic effects, it is important to determine the mechanism of cell death. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to distinguish between apoptotic and necrotic cells. For example, studies on 2,6,9-trisubstituted purine derivatives have utilized this technique to demonstrate that their cytotoxic effects are mediated through the induction of apoptosis. nih.gov

Kinase Inhibition in a Cellular Context: To confirm that a compound inhibits its target kinase within a cell, Western blotting can be used to measure the phosphorylation status of downstream substrates. A reduction in the phosphorylation of a known substrate in the presence of the compound provides evidence of its on-target activity. For example, in the evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as EGFR inhibitors, Western blot analysis was used to show a significant inhibition of EGFR phosphorylation in treated cells. researchgate.net

The validation of these in vitro assays is critical and typically involves assessing their linearity, range, accuracy, precision, and specificity to ensure the reliability of the generated data.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification and structural characterization of "this compound" and its derivatives are achieved through a combination of advanced spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for the accurate determination of the molecular weight and elemental composition of a compound. This technique provides a high degree of confidence in the identity of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of a compound.

¹H NMR: Provides information about the number and chemical environment of protons in a molecule.

¹³C NMR: Provides information about the carbon skeleton of a molecule. Characteristic shifts in ¹³C NMR spectra of 8-substituted purine nucleosides have been used to determine their conformation. jst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For purine derivatives, characteristic peaks for N-H, C-N, and C=N bonds would be expected.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the purine ring system. The wavelength of maximum absorbance (λmax) can be used to confirm the presence of the purine core and may be influenced by the nature and position of substituents.

The following table provides hypothetical spectroscopic data for "this compound" based on the analysis of related structures.

| Technique | Expected Data |

| HRMS | Calculated m/z for C10H13N5 [M+H]⁺ |

| ¹H NMR | Signals corresponding to the purine ring protons, the piperidine (B6355638) ring protons, and the N-H protons. |

| ¹³C NMR | Resonances for the carbon atoms of the purine and piperidine rings. |

| IR (cm⁻¹) | Characteristic absorptions for N-H stretching, C-H stretching, and C=N/C=C stretching of the aromatic system. |

| UV-Vis (λmax) | Absorption maximum characteristic of the 8-substituted purine chromophore. |

Chromatographic Methods for Compound Purification and Analytical Quantification

Chromatographic techniques are essential for both the purification of "this compound" after its synthesis and for its analytical quantification in various matrices.

Purification:

Flash Column Chromatography: This is a standard technique for the purification of synthetic compounds. For purine derivatives, silica (B1680970) gel is a common stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to elute the compound of interest. The polarity of the solvent system is optimized to achieve good separation of the desired product from any impurities or byproducts.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is often employed. This technique uses a high-efficiency column and allows for the collection of highly purified fractions of the target compound.

Analytical Quantification:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantitative analysis of purine derivatives. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector set at the λmax of the purine ring. The method is validated for its linearity, accuracy, precision, and limits of detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective quantification, especially in complex biological matrices, HPLC is coupled with a mass spectrometer. This allows for the simultaneous confirmation of the compound's identity and its precise quantification. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for the simultaneous and sensitive detection of an extended range of purine and pyrimidine (B1678525) biomarkers in urine. jst.go.jpnih.gov

The table below summarizes typical chromatographic conditions for the analysis of substituted purines.

| Parameter | Purification (Flash Chromatography) | Analytical Quantification (HPLC) |

| Stationary Phase | Silica Gel | C18 Reversed-Phase |

| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization | UV Detector (at λmax) or Mass Spectrometer |

Crystallographic Studies of Compound-Target Complexes for Mechanistic Insights

X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level view of how a compound binds to its biological target. While no specific crystallographic data for "this compound" in complex with a target protein is publicly available, studies on other purine-based inhibitors offer significant mechanistic insights that can be extrapolated.

For example, the crystal structures of purine-based inhibitors in complex with protein kinases have been instrumental in understanding their mechanism of action. These studies reveal the specific amino acid residues in the kinase's ATP-binding pocket that interact with the inhibitor. Key interactions often include hydrogen bonds between the purine core and the "hinge" region of the kinase, as well as hydrophobic interactions with other residues in the binding site.

The crystallographic data for a 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid derivative bound to protein kinase CK2α revealed its binding mode and the importance of specific substitutions on the purine scaffold for inhibitory activity. nih.gov Such structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The insights gained from these studies can guide the optimization of "this compound" by suggesting modifications to the piperidinyl group or the purine core to enhance its binding affinity and selectivity for its intended target.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.